molecular formula C8H6ClN3O B1184670 2-chloro-N-(5-cyano-2-pyridinyl)acetamide

2-chloro-N-(5-cyano-2-pyridinyl)acetamide

Cat. No.: B1184670
M. Wt: 195.606
InChI Key: KGHYTOVPVFTVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(5-cyano-2-pyridinyl)acetamide is a useful research compound. Its molecular formula is C8H6ClN3O and its molecular weight is 195.606. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.606

IUPAC Name

2-chloro-N-(5-cyanopyridin-2-yl)acetamide

InChI

InChI=1S/C8H6ClN3O/c9-3-8(13)12-7-2-1-6(4-10)5-11-7/h1-2,5H,3H2,(H,11,12,13)

InChI Key

KGHYTOVPVFTVNF-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C#N)NC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-cyano pyridine (2.0 g) in dry dichloromethane (17 mL) under nitrogen at 0° C. was treated with triethylamine (2.6 mL) followed by slow addition of chloroacetyl chloride (1.5 mL). The reaction mixture was allowed to warm up to room temperature. After 2 h, the mixture was partitioned between dichloromethane and water. The phases were separated and the aqueous layer was extracted with dichloromethane (×2). The combined organic layer was washed with brine, dried over sodium sulphate, filtered and concentrated to give the crude product which was purified by silica gel chromatography eluting with 50% EtOAc/cyclohexane. The relevant fractions were combined and evaporated to give the title compound (2.17 g) as a light brown solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.